4,4',4'',4'''-((1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(methylene))tetrabenzoic acid
Description
This compound features a 14-membered macrocyclic core (1,4,8,11-tetraazacyclotetradecane) with four methylene-linked benzoic acid groups. The rigid macrocycle provides strong metal coordination sites, while the benzoic acid arms enhance solubility and enable further functionalization, such as conjugation to biomolecules or integration into metal-organic frameworks (MOFs). Its structure is distinct from other tetraazamacrocycles due to the aromatic benzoic acid substituents, which influence its electronic properties, steric effects, and applications in chelation therapy, radiopharmaceuticals, and materials science .
Properties
IUPAC Name |
4-[[4,8,11-tris[(4-carboxyphenyl)methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48N4O8/c47-39(48)35-11-3-31(4-12-35)27-43-19-1-20-44(28-32-5-13-36(14-6-32)40(49)50)24-26-46(30-34-9-17-38(18-10-34)42(53)54)22-2-21-45(25-23-43)29-33-7-15-37(16-8-33)41(51)52/h3-18H,1-2,19-30H2,(H,47,48)(H,49,50)(H,51,52)(H,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVVCENEGHASDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)CC2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)C(=O)O)CC4=CC=C(C=C4)C(=O)O)CC5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bisacylation-Cyclization-Reduction Route
Patent WO1997008157A2 outlines a three-step process starting with 1,3-diaminopropane and chloroacetyl chloride. In the first step, bisacylation of 1,3-diaminopropane with chloroacetyl chloride in the presence of potassium carbonate and methylene chloride yields a dichlorodiamide intermediate (Step 1: 0–30°C, 90 min–4 hr). Cyclization of this intermediate with additional 1,3-diaminopropane in acetonitrile at 78–83°C for 20–30 hours forms dioxocyclam, which is subsequently reduced using Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) or borane-THF to yield cyclam (Step 3: 20–35°C, 90 min–4 hr). This method achieves cyclam in 65–70% overall yield, with Red-Al® providing superior selectivity for secondary amine reduction.
Tetratosylation-Cyclization Route
An alternative method from USP 5,560,8061A involves tetratosylation of N,N'-bis(3-aminopropyl)ethylenediamine with p-toluenesulfonyl chloride. The reaction, conducted in tetrahydrofuran with sodium carbonate and catalytic DMAP/NaI, forms a tetratosylate intermediate (55–75°C, 3–5 hr). Cyclization under basic conditions and subsequent detosylation via acid hydrolysis yields cyclam, though this route is less favored due to lower yields (~50%) and cumbersome purification.
Optimization and Scalability
Reaction Conditions
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Temperature Control : Maintaining 60–80°C during alkylation minimizes side reactions (e.g., over-alkylation or ester decomposition).
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Stoichiometry : A 4.2:1 molar ratio of bromomethylbenzoic acid ester to cyclam ensures complete substitution, accounting for potential steric hindrance.
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Catalysis : Phase-transfer agents like tetrabutylammonium bromide enhance reaction rates in biphasic systems.
Yield and Purity
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Alkylation Step : Typical yields range from 60–75%, with purity >95% after chromatography.
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Ester Hydrolysis : Near-quantitative conversion (98–99%) is achievable using 2M NaOH in ethanol/water (1:1) at reflux.
| Property | Value |
|---|---|
| Molecular Weight | 736.85 g/mol |
| Formula | C₄₂H₄₈N₄O₈ |
| Solubility (Storage) | Stable at -80°C (6 months) |
| Sample Solution | 25 µL, 10 mM in DMSO |
Storage Recommendations :
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzene rings can be oxidized to form carboxylic acids.
Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: : Functional groups on the benzene rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Conditions typically involve heating under reflux.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst. Conditions often involve an inert atmosphere.
Substitution: : Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases. Conditions may vary depending on the specific substitution reaction.
Major Products Formed
Oxidation: : Formation of tetrabenzoic acid derivatives.
Reduction: : Formation of partially reduced derivatives with fewer oxygen atoms.
Substitution: : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: : Investigated for its ability to bind to biological macromolecules, such as proteins and nucleic acids.
Medicine: : Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: : Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes and receptors, leading to specific biological responses. The molecular pathways involved may include binding to active sites, altering enzyme activity, or modulating signaling pathways.
Comparison with Similar Compounds
Chelating Ability and Stability Constants
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA): TETA replaces benzoic acid with acetic acid groups, resulting in smaller, more flexible ligands. This enhances its ability to form stable complexes with transition metals like Cu²⁺ and Cd²⁺. A critical evaluation of stability constants (log K values) shows that TETA exhibits log K values of 21.3 for Cu²⁺ and 16.5 for Cd²⁺, outperforming IDA (iminodiacetic acid) but underperforming DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for lanthanides .
However, the aromatic rings may enhance π-π interactions in MOFs or improve tumor targeting in radiopharmaceuticals due to hydrophobic effects .
Comparison Table: Stability Constants (log K) of Selected Macrocyclic Ligands
*BAT: 6-[p-(bromoacetamido)benzyl]-TETA
Biological Activity
4,4',4'',4'''-((1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(methylene))tetrabenzoic acid, often referred to as TETA-tetrabenzoic acid (TETA-TBA), is a complex macrocyclic compound with significant potential in various biological applications. This article explores its biological activity through a detailed examination of its properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TETA-TBA is characterized by its unique tetrabenzoic acid structure linked to a tetraazacyclotetradecane backbone. Its molecular formula is with a molecular weight of approximately 596.7 g/mol. The compound exhibits chelating properties due to the presence of nitrogen atoms in the macrocyclic structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 596.7 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Chelating Ability | High |
Mechanisms of Biological Activity
The biological activity of TETA-TBA can be attributed to its ability to form stable complexes with metal ions, which enhances its efficacy in various biomedical applications. The chelation mechanism plays a crucial role in:
- Drug Delivery Systems : TETA-TBA can improve the solubility and bioavailability of therapeutic agents.
- Tumor Targeting : The compound has shown promise in targeting specific cancer cells through receptor-mediated mechanisms.
Case Study 1: Tumor Imaging and Treatment
A study investigated the use of radiolabeled TETA-TBA for imaging neuroendocrine tumors. The compound was labeled with Copper-64 (), demonstrating high affinity for somatostatin receptors. The results indicated that -TETA-TBA had favorable dosimetry and clearance properties, making it suitable for positron emission tomography (PET) imaging .
Case Study 2: Chelation Therapy
In another study focusing on environmental applications, TETA-TBA was evaluated for its ability to capture heavy metals from wastewater. The results showed effective removal rates of lead and cadmium ions, suggesting its potential for use in environmental remediation .
Biological Activity Summary
The biological activities associated with TETA-TBA include:
- Antitumor Activity : Demonstrated through receptor targeting and imaging studies.
- Chelation Properties : Effective in capturing heavy metals, aiding in both therapeutic and environmental contexts.
- Drug Delivery Enhancement : Improved solubility and bioavailability of various therapeutic agents.
Q & A
Basic Synthesis and Purification
Q: What are the optimal conditions for synthesizing this compound, and how can purity be validated? A: The compound is synthesized via a multi-step process involving hydrobromic acid (48%) and glacial acetic acid under reflux in a controlled setup (4-necked flask with mechanical stirring) . Purification typically involves recrystallization or column chromatography. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight (C44H26O8, MW 682.67) . Residual solvent analysis via <sup>1</sup>H NMR in deuterated DMSO is also critical to exclude acetic acid traces .
Advanced Experimental Design
Q: How can researchers design experiments to evaluate the compound’s coordination chemistry with transition metals? A:
- Step 1: Prepare metal salt solutions (e.g., Cu(II), Fe(III)) in deionized water.
- Step 2: Titrate the compound into the metal solution while monitoring pH (4–6) to ensure carboxylate deprotonation.
- Step 3: Use UV-Vis spectroscopy to track ligand-to-metal charge transfer (LMCT) bands (e.g., ~300–400 nm for Cu complexes).
- Step 4: Confirm stoichiometry via Job’s plot analysis and characterize complexes using X-ray crystallography or EXAFS .
- Note: Competitive binding studies with EDTA can assess stability constants .
Data Contradiction Analysis
Q: How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents? A: Contradictions arise from protonation states and impurities.
- Method 1: Test solubility at controlled pH:
- Method 2: Analyze impurities via TLC; residual bromine from synthesis (e.g., HBr in ) may alter solubility .
Biological Interaction Mechanisms
Q: What methodologies are used to study its anti-cancer potential? A:
- In vitro: MTT assays on cancer cell lines (e.g., HeLa) with IC50 determination. Pre-treatment with ROS scavengers (e.g., NAC) can clarify oxidative stress roles .
- Molecular docking: Simulate interactions with DNA gyrase or topoisomerase II using AutoDock Vina (carboxylate groups bind Mg<sup>2+</sup> in catalytic pockets) .
- In vivo: Xenograft models with pharmacokinetic profiling (HPLC-MS/MS for bioavailability) .
Safety and Handling Protocols
Q: What are the critical safety measures for handling this compound? A:
- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .
- Spill response: Absorb with inert material (e.g., vermiculite), neutralize with 5% NaHCO3, and dispose as hazardous waste .
- Storage: Airtight container under argon at –20°C to prevent hydrolysis .
Advanced Analytical Techniques
Q: How to differentiate between structural isomers using spectroscopic methods? A:
- <sup>13</sup>C NMR: Compare benzoic acid carbonyl shifts (δ ~168–172 ppm) and tetraazacyclotetradecane backbone carbons (δ ~45–60 ppm) .
- IR Spectroscopy: Carboxylate asymmetric stretching (~1560 cm<sup>-1</sup>) vs. protonated carboxylic acid (~1700 cm<sup>-1</sup>) .
- X-ray diffraction: Resolve spatial arrangement of methylene bridges and macrocyclic torsion angles .
Environmental Impact Assessment
Q: What protocols assess ecotoxicity for disposal compliance? A:
- OECD Test 201: Algal growth inhibition (72-h EC50 for Pseudokirchneriella subcapitata).
- OECD Test 202: Daphnia magna immobilization (48-h LC50).
- Degradation: Photolysis under UV (λ = 254 nm) with HPLC monitoring; half-life >100 h indicates persistence .
Computational Modeling
Q: How to simulate its electronic properties for material science applications? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
